1,2-Epoxy-4-vinylcyclohexane

Catalog No.
S573830
CAS No.
106-86-5
M.F
C8H12O
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Epoxy-4-vinylcyclohexane

CAS Number

106-86-5

Product Name

1,2-Epoxy-4-vinylcyclohexane

IUPAC Name

3-ethenyl-7-oxabicyclo[4.1.0]heptane

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c1-2-6-3-4-7-8(5-6)9-7/h2,6-8H,1,3-5H2

InChI Key

SLJFKNONPLNAPF-UHFFFAOYSA-N

SMILES

C=CC1CCC2C(C1)O2

Synonyms

1,2-epoxy-4-vinylcyclohexane, 1,2-VCHE, vinylcyclohexane 1,2-monoepoxide

Canonical SMILES

C=CC1CCC2C(C1)O2

The exact mass of the compound 1,2-Epoxy-4-vinylcyclohexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35409. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Vinyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Epoxy-4-vinylcyclohexane (CAS 106-86-5), commonly known as VCHO, is a highly reactive, bifunctional cycloaliphatic monomer featuring both a strained 1,2-epoxide ring and an unhindered 4-vinyl group . In industrial procurement, it is primarily sourced as a critical precursor for synthesizing cycloaliphatic epoxy-silane coupling agents, UV-curable cationic resins, and functionalized polycarbonates . Its value lies in its functional orthogonality: the vinyl group can undergo radical polymerization or hydrosilylation without disrupting the epoxide, while the cycloaliphatic epoxide offers exceptionally fast cationic ring-opening kinetics . This dual-reactivity profile makes VCHO an essential building block for hybrid interpenetrating polymer networks (IPNs), advanced coatings, and sequence-controlled copolymers where standard monofunctional or homobifunctional monomers fall short .

Substituting VCHO with closely related analogs typically results in process failure or severe performance degradation. Replacing VCHO with 4-vinylcyclohexene dioxide (VCD) eliminates the orthogonal vinyl group, restricting the molecule to pure epoxy crosslinking and making it useless for hydrosilylation-based silane synthesis [1]. Conversely, substituting VCHO with allyl glycidyl ether (AGE)—another bifunctional monomer—compromises both curing speed and thermal stability. The glycidyl ether group in AGE cures significantly slower under UV-cationic conditions compared to VCHO’s highly strained cycloaliphatic epoxide [2]. Furthermore, in CO2 copolymerization, AGE yields soft, low-Tg elastomers, whereas VCHO produces rigid, heat-resistant polycarbonates [1]. Therefore, for applications requiring rapid cationic curing, high thermal rigidity, or selective hydrosilylation, VCHO cannot be replaced by generic epoxides or glycidyl ethers.

Thermal Rigidity in CO2-Based Polycarbonates

In the catalytic copolymerization of epoxides with CO2, the choice of monomer dictates the thermal and mechanical properties of the resulting polycarbonate. When VCHO is copolymerized with CO2, the incorporation of the rigid cyclohexyl ring into the polymer backbone yields functional polycarbonates with high glass transition temperatures (Tg > 80°C, and up to 194°C upon crosslinking of the pendant vinyl groups) [1]. In contrast, substituting VCHO with allyl glycidyl ether (AGE) results in polycarbonates with flexible ether linkages, drastically lowering the Tg to below 0°C [2].

Evidence DimensionGlass transition temperature (Tg) of CO2-copolymerized polycarbonates
Target Compound DataVCHO-based polycarbonates (Tg > 80°C up to 194°C post-crosslinking)
Comparator Or BaselineAGE-based polycarbonates (Tg < 0°C)
Quantified DifferenceVCHO provides a Tg increase of over 80°C compared to AGE, shifting the material from a room-temperature liquid/elastomer to a rigid thermoplastic.
ConditionsCatalytic copolymerization of CO2 and epoxide, followed by thermal analysis (DSC).

Buyers developing heat-resistant, crosslinkable CO2-based thermoplastics must procure VCHO, as AGE-based alternatives fail to maintain structural integrity at room or elevated temperatures.

Selective Hydrosilylation Yield for Silane Coupling Agents

VCHO is a premier precursor for synthesizing cycloaliphatic epoxy-functionalized siloxanes (e.g., 2-(3,4-epoxycyclohexyl)ethyl derivatives). Under Pt-catalyzed hydrosilylation (e.g., Karstedt's catalyst), the unhindered 4-vinyl group of VCHO reacts selectively with silicon hydrides, achieving yields exceeding 94-95% at 90°C without unwanted ring-opening of the epoxide [1]. A structural analog like 4-vinylcyclohexene dioxide (VCD) lacks the vinyl group entirely, yielding 0% in hydrosilylation assays, while other dienes risk cross-reactions [2]. The precise 1:1 addition enabled by VCHO ensures high-purity prepolymers for UV-curable coatings.

Evidence DimensionHydrosilylation yield and functional group preservation
Target Compound DataVCHO (>94-95% yield of epoxy-siloxane, 100% epoxide preservation)
Comparator Or Baseline4-vinylcyclohexene dioxide (VCD) (0% yield, incompatible precursor)
Quantified DifferenceVCHO enables near-quantitative synthesis of epoxy-silanes, whereas diepoxides like VCD are completely inert to hydrosilylation.
ConditionsPt-catalyzed hydrosilylation (Karstedt's catalyst) with siloxanes at 90°C.

For the industrial procurement of precursors for advanced epoxy-silane coupling agents and anti-smudge coatings, VCHO is structurally mandatory.

Cationic Photopolymerization Kinetics

The cycloaliphatic epoxide group in VCHO exhibits exceptionally high reactivity in cationic ring-opening polymerization, driven by the ring strain of the oxabicyclo[4.1.0]heptane system [1]. In UV-curable resin formulations, VCHO and its siloxane derivatives achieve rapid curing and high conversion rates that significantly outpace standard glycidyl ethers (such as AGE or bisphenol-A glycidyl ether) [1]. While glycidyl ethers often suffer from slow propagation rates and require higher energy doses to cure, VCHO-based monomers rapidly form dense crosslinked networks, making them ideal for high-speed stereolithography (3D printing) and thin-film coatings.

Evidence DimensionCationic ring-opening polymerization rate
Target Compound DataVCHO (Cycloaliphatic epoxide; rapid cure kinetics and high conversion)
Comparator Or BaselineGlycidyl ethers (e.g., AGE; significantly slower propagation rates)
Quantified DifferenceCycloaliphatic epoxides like VCHO cure orders of magnitude faster than glycidyl ethers under identical UV-cationic initiation conditions.
ConditionsUV-initiated cationic photopolymerization using sulfonium or iodonium salts.

Formulators of 3D printing resins and rapid-cure UV inks must select VCHO-derived monomers over glycidyl ethers to meet industrial throughput and curing speed requirements.

Synthesis of Cycloaliphatic Epoxy-Silane Coupling Agents

Directly leveraging its >94% selective hydrosilylation yield, VCHO is the optimal precursor for manufacturing specialized silane coupling agents and silicone prepolymers [1]. These VCHO-derived silanes are critical in formulating anti-smudge coatings, release liners, and adhesion promoters where the cycloaliphatic epoxide provides superior weatherability and UV-cure speed compared to traditional glycidyl-based silanes.

High-Tg CO2-Based Polycarbonate Thermoplastics

Based on its ability to yield polycarbonates with Tg > 80°C, VCHO is highly recommended for the synthesis of rigid, sustainable polycarbonates via CO2 fixation [2]. The pendant vinyl groups retained in the polymer backbone allow for post-polymerization crosslinking, further elevating the thermal resistance for use in advanced engineering plastics and powder coatings.

High-Speed UV-Curable 3D Printing Resins

Due to the rapid cationic photopolymerization kinetics of its strained cycloaliphatic epoxide ring, VCHO and its derivatives are heavily utilized in stereolithography (SLA) and hybrid free-radical/cationic 3D printing resins [1]. It ensures rapid layer-by-layer curing, minimal shrinkage, and high green strength, outperforming slower-curing glycidyl ether alternatives.

Physical Description

Liquid

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Exact Mass

124.088815002 g/mol

Monoisotopic Mass

124.088815002 g/mol

Heavy Atom Count

9

Related CAS

29829-07-0

GHS Hazard Statements

Aggregated GHS information provided by 151 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (57.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (56.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.34%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (56.95%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (25.17%): Suspected of causing cancer [Warning Carcinogenicity];
H411 (14.57%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

106-86-5

Metabolism Metabolites

1,2-Epoxy-4-vinylcyclohexane has known human metabolites that include VCH-diepoxide.
1,2-Epoxy-4-vinylcyclohexane is a known human metabolite of cyclohexene, 4-ethenyl-, (s)- and 4-VINYLCYCLOHEXENE.

General Manufacturing Information

Paint and Coating Manufacturing
7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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